N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, linked to an acetamide moiety through an ethyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .
Mode of Action
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction with these receptors leads to changes in the cellular functions, which will be discussed in the following sections.
Biochemical Pathways
The biochemical pathways affected by N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetics of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential. The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound .
Result of Action
The molecular and cellular effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide’s action involve changes in the function of the alpha1-adrenergic receptors. This leads to alterations in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the piperazine ring, which is then functionalized with the methoxyphenyl group and the sulfonyl group. The final step involves the coupling of the functionalized piperazine with the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((5-methyl-3-isoxazolyl)amino)sulfonyl)phenylacetamide
- 1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
- 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the sulfonyl group linked to the piperazine ring through an ethyl chain distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-7-9-19(10-8-18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)29-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNTEVHGLXWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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